molecular formula C9H7N3S B579804 2-Methyl-7H-[1,3]thiazolo[5,4-e]indazole CAS No. 18035-08-0

2-Methyl-7H-[1,3]thiazolo[5,4-e]indazole

Cat. No.: B579804
CAS No.: 18035-08-0
M. Wt: 189.236
InChI Key: WGNIRABYAIYJIK-UHFFFAOYSA-N
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Description

2-Methyl-7H-[1,3]thiazolo[5,4-e]indazole is a heterocyclic compound that contains both thiazole and indazole rings. This compound is of significant interest due to its unique structural features and potential applications in various fields such as medicinal chemistry, organic synthesis, and materials science. The presence of both nitrogen and sulfur atoms in its structure contributes to its diverse chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-7H-[1,3]thiazolo[5,4-e]indazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminothiazole with 2-bromoacetophenone in the presence of a base such as potassium carbonate. The reaction is usually carried out in a solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-7H-[1,3]thiazolo[5,4-e]indazole undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions of the thiazole and indazole rings, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution, and nucleophiles like amines or thiols for nucleophilic substitution.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, reduced derivatives, and various substituted thiazoloindazoles, depending on the specific reagents and conditions used.

Scientific Research Applications

2-Methyl-7H-[1,3]thiazolo[5,4-e]indazole has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds and as a ligand in coordination chemistry.

    Biology: The compound exhibits biological activity and is studied for its potential as an antimicrobial, antiviral, and anticancer agent.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurodegenerative disorders and infections.

    Industry: It is used in the development of new materials with specific electronic and optical properties.

Mechanism of Action

The mechanism of action of 2-Methyl-7H-[1,3]thiazolo[5,4-e]indazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in disease pathways, leading to therapeutic effects. The exact molecular targets and pathways depend on the specific biological context and the structure of the compound.

Comparison with Similar Compounds

Similar Compounds

    Thiazole: A simpler heterocyclic compound containing a five-membered ring with sulfur and nitrogen atoms.

    Indazole: A bicyclic compound consisting of fused benzene and pyrazole rings.

    Thiazolo[4,5-d]pyrimidine: A compound with a similar thiazole ring fused to a pyrimidine ring.

Uniqueness

2-Methyl-7H-[1,3]thiazolo[5,4-e]indazole is unique due to the combination of thiazole and indazole rings in its structure, which imparts distinct chemical and biological properties

Properties

IUPAC Name

2-methyl-6H-pyrazolo[3,4-g][1,3]benzothiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7N3S/c1-5-11-8-3-2-7-6(4-10-12-7)9(8)13-5/h2-4H,1H3,(H,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGNIRABYAIYJIK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(S1)C3=C(C=C2)NN=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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